molecular formula C12H13N3O3 B2864135 2-[(1-Methyl-3-phenoxypyrazol-4-yl)amino]acetic acid CAS No. 2247206-95-5

2-[(1-Methyl-3-phenoxypyrazol-4-yl)amino]acetic acid

Cat. No. B2864135
CAS RN: 2247206-95-5
M. Wt: 247.254
InChI Key: BBKIYPAOIVLQHO-UHFFFAOYSA-N
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Description

“2-[(1-Methyl-3-phenoxypyrazol-4-yl)amino]acetic acid” is an organic compound. It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic methods . For example, 1H NMR (CDCl3, ppm): δ 8.00–7.87 (m, 4H), 7.75 (s, 1H), 7.64 (s, 1H), 7.61–7.53 (m, 1H), 7.15–7.03 (m, 3H), 6.20 (s, 1H), 3.97 (s, 6H), 2.21 (s, 3H). 13C NMR (CDCl3, ppm): δ 139.1, 138.6, 137.5, 131.5, 131.0, 130.9, 124.7, 124.6, 124.5, 124.0, 122.3, 109.9, 96.5, 39.5, 9.7 .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve exothermic reactions with reducing agents . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a solid state, off-white to pale yellowish color, and practically odorless . The melting point is around 99.3-101.7 °C . The solubility in organic solvents varies, for example, it is 3.5 g/l in n-Hexane at 25 °C .

Mechanism of Action

The mechanism of action of similar compounds involves the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . FtsZ has been recognized as a key functional protein in bacterial cell division and it is currently considered to be a potential target for the growth of novel antibacterial agents .

Safety and Hazards

Safety and hazards of similar compounds include the release of toxic nitrogen fumes when heated . They react vigorously on exposure to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Future Directions

The future directions in the study of similar compounds involve the development of innovative drugs . The occurrence of drug-resistant bacterial infections impulses the development of new antibacterial agents . It is highly essential to investigate newer drugs, with lesser resistance .

properties

IUPAC Name

2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-15-8-10(13-7-11(16)17)12(14-15)18-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKIYPAOIVLQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2=CC=CC=C2)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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